2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Beschreibung
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a synthetic small molecule characterized by a pteridine core substituted with a piperazine ring bearing a 4-fluorophenyl group at the 2-position and an N-phenylamine group at the 4-position. Pteridine derivatives are heterocyclic systems of pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors . The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the piperazine moiety contributes to solubility and conformational flexibility .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7/c23-16-6-8-18(9-7-16)29-12-14-30(15-13-29)22-27-20-19(24-10-11-25-20)21(28-22)26-17-4-2-1-3-5-17/h1-11H,12-15H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLNPBBNUNXYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, this compound can potentially disrupt these processes.
Biochemische Analyse
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine vary with different dosages in animal models.
Biologische Aktivität
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. The compound's structure, characterized by the pteridine core and piperazine moiety, suggests diverse biological activities, including inhibition of specific enzymes and potential roles in targeting various diseases.
- Molecular Formula : C22H20FN7
- Molecular Weight : 401.4 g/mol
- CAS Number : 946290-92-2
1. Enzyme Inhibition
Recent studies have highlighted the compound's capacity to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This property is particularly relevant for conditions such as hyperpigmentation disorders.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Compound 26 | 0.18 | Significant inhibitor |
| Compound 9 | 40.43 | Least effective in series |
The compound demonstrated competitive inhibition against TYR from Agaricus bisporus, with docking studies suggesting favorable binding interactions within the enzyme's active site .
2. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in the piperazine and phenyl groups significantly impact inhibitory potency against nucleoside transporters and tyrosinase.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased hydrophobicity, enhanced binding |
| Substitution on piperazine | Altered selectivity for ENTs |
Research has shown that compounds with a fluorinated phenyl group exhibit enhanced activity against human equilibrative nucleoside transporters (ENTs), suggesting a strategic approach to drug design .
3. Case Studies
A notable study explored the effects of various analogs derived from the piperazine scaffold. The findings revealed that compounds with specific substitutions exhibited significant inhibition of ENT1 and ENT2, which are crucial in regulating adenosine levels in cells.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Effects
Research indicates that compounds related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine exhibit activity on serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions. For instance, derivatives have been shown to modulate serotonin levels, which is crucial for managing depression and anxiety .
Anticancer Activity
Studies have explored the anticancer potential of pteridine derivatives, including this compound. It has been noted that certain analogs can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could induce significant cytotoxic effects on various cancer cell lines, suggesting their role as potential chemotherapeutic agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of urease, an enzyme linked to various pathological conditions, including kidney stones and gastric infections. The inhibition of urease by this compound was quantitatively assessed, revealing effective IC50 values that indicate strong inhibitory potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pteridine rings significantly affect biological activity. For example:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Fluorine on phenyl | Increases receptor affinity | Enhances interaction with serotonin receptors |
| Alkyl groups | Modulates lipophilicity | Affects bioavailability and distribution |
| Carbonitrile group | Influences enzyme inhibition | Critical for urease inhibition |
This table summarizes key findings from SAR studies, emphasizing how modifications can lead to enhanced pharmacological profiles.
Case Study 1: Antidepressant Properties
A clinical study evaluated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo controls, supporting the role of serotonin modulation in treatment efficacy .
Case Study 2: Anticancer Efficacy
In vitro studies using human cancer cell lines demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways. The study reported IC50 values indicating effective cytotoxicity at low concentrations, suggesting a promising avenue for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Group Analysis
Key Observations :
- Fluorine substitution at the phenyl ring is a common feature in analogs (e.g., C4 in ), likely improving metabolic stability and lipophilicity .
- The N-phenyl group in the target compound may increase steric bulk compared to smaller substituents like methyl () or isopropylamine (), influencing target selectivity .
Pharmacological Activity
- For example, pyridopyrazine derivatives () inhibit p38 MAP kinase, a target in inflammatory diseases .
- Quinoline Derivatives (): Compounds like C4 (4-fluorophenyl-substituted) were synthesized for antibacterial and antifungal applications, though activity depends on substituent electronegativity and steric effects .
- Pyrimidine Derivatives (): The 2-amino group and methyl substitution may facilitate hydrogen bonding and hydrophobic interactions, respectively, with enzymatic pockets .
Physicochemical Properties
- Solubility: The piperazine moiety in the target compound enhances water solubility compared to non-piperazine analogs (e.g., ). However, the hydrophobic 4-fluorophenyl and N-phenyl groups may reduce solubility relative to pyrimidine derivatives () .
- logP: Estimated logP for the target compound is ~3.5 (higher than pyrimidine analogs in but lower than quinoline derivatives in due to the polar pteridine core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
